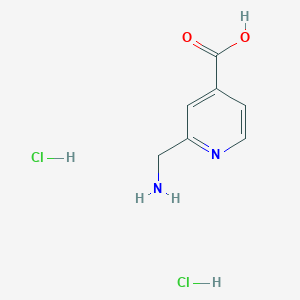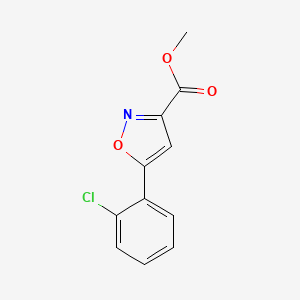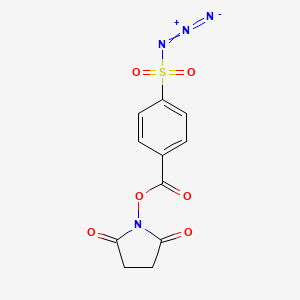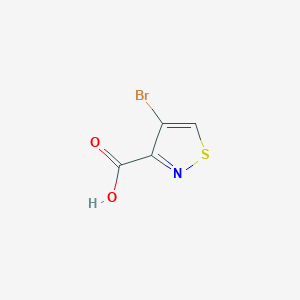
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 2-(Aminomethyl)pyridine
Reagent: Hydrochloric acid
Conditions: Controlled temperature and pH
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high purity and yield through continuous monitoring and optimization of reaction parameters.
化学反応の分析
Types of Reactions
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino or carboxylic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce different amine derivatives.
科学的研究の応用
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride
- 2-(Aminomethyl)pyridine-5-carboxylic acid dihydrochloride
- 2-(Aminomethyl)pyridine-6-carboxylic acid dihydrochloride
Uniqueness
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific position of the carboxylic acid group on the pyridine ring. This positioning influences its chemical reactivity and interaction with other molecules, making it distinct from its isomers.
特性
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJOVGGQZMCLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)


![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)

